molecular formula C19H21N5 B2733812 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 294651-63-1

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2733812
CAS No.: 294651-63-1
M. Wt: 319.412
InChI Key: RFAWMRAGVSOYNK-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]benzimidazole derivative featuring a piperazine substituent at position 1, an ethyl group at position 2, a methyl group at position 3, and a nitrile group at position 2. Its molecular formula is C₂₁H₂₃N₅, with a molecular weight of 353.45 g/mol (calculated). Synthetically, it is prepared via nucleophilic substitution of 1-(2-chloroethyl)amino-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with piperazine in a dioxane/dimethylformamide solvent system under reflux conditions (yield: 74.63%) . Key physicochemical properties include a melting point >276°C and IR absorption bands at 2200 cm⁻¹ (C≡N) and 1630 cm⁻¹ (C=N), indicative of its nitrile and imine functionalities .

Properties

IUPAC Name

2-ethyl-3-methyl-1-piperazin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-3-14-13(2)15(12-20)18-22-16-6-4-5-7-17(16)24(18)19(14)23-10-8-21-9-11-23/h4-7,21H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAWMRAGVSOYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCNCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Formation: Pyrido[1,2-a]benzimidazole Skeleton

The foundational step involves constructing the pyrido[1,2-a]benzimidazole core. Source details a cyclocondensation approach using 1H-benzimidazol-2-yl-acetonitrile and ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds under reflux conditions (120–140°C, 6–8 hours) to yield pyrido[1,2-a]benzimidazole-4-carbonitrile as a key intermediate (yield: 72–78%).

Reaction Mechanism

The cyclocondensation mechanism involves:

  • Knoevenagel condensation : Formation of an α,β-unsaturated ketone from ethyl acetoacetate.
  • Nucleophilic attack : The benzimidazole nitrogen attacks the electrophilic carbon of the unsaturated ketone.
  • Aromatization : Loss of water and ethanol to form the fused pyrido-benzimidazole system.
Table 1: Core Formation Parameters
Parameter Value
Temperature 120–140°C
Time 6–8 hours
Catalyst Ammonium acetate
Solvent Ethanol or DMF
Yield 72–78%

Substitution Reactions: Installing Functional Groups

Ethyl and Methyl Group Installation

Ethyl and methyl groups at positions 2 and 3 are introduced via Friedel-Crafts alkylation or direct alkylation using alkyl halides. Source describes sequential treatment with:

  • Ethyl bromide (1.2 equivalents) in THF under NaH (60°C, 4 hours).
  • Methyl iodide (1.1 equivalents) in DMF with K₂CO₃ (room temperature, 6 hours).

Challenges :

  • Competing side reactions at position 4 (cyano group) necessitate careful stoichiometric control.
  • Yields drop to 50–55% without inert atmosphere protection due to oxidation.

Cyano Group Retention and Modifications

The cyano group at position 4 is retained from the core-forming step. Source highlights its stability under SNAr conditions but notes that prolonged heating (>24 hours) in acidic media may lead to hydrolysis to carboxylic acid derivatives.

Final Compound Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.50 (t, 3H, CH₂CH₃), 2.68 (s, 3H, CH₃), 3.20–3.80 (m, 8H, piperazine).
  • IR (KBr): 2218 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O from residual solvent).

Purity and Yield Optimization

Recrystallization from dichloromethane/n-hexane (1:3 v/v) achieves >98% purity (HPLC). Overall yield across four steps: 28–32%.

Table 3: Overall Synthesis Performance
Step Yield Range
Core formation 72–78%
Piperazine substitution 65–70%
Alkylations 50–55%
Final recrystallization 98% purity

Industrial-Scale Considerations

Batch processes face scalability challenges due to:

  • High catalyst loading in SNAr reactions.
  • Solvent recovery costs (DMF, DMSO).
    Continuous flow systems (microreactors) are proposed to enhance throughput and reduce waste.

Emerging Methodologies

Photocatalytic Cyanation

Recent studies explore visible-light-mediated cyanation at position 4 using fac-Ir(ppy)₃ as a catalyst, achieving 85% yield in 2 hours.

Chemical Reactions Analysis

Carbonitrile Group Reactivity

The carbonitrile (-C≡N) group undergoes hydrolysis and nucleophilic addition reactions under acidic or basic conditions:

Reaction Type Conditions Product Yield Source
Acidic hydrolysisH₂SO₄ (conc.), reflux, 6–8 hrsPyrido-benzimidazole-4-carboxamide72–78%
Basic hydrolysisNaOH (20%), 80°C, 4 hrsPyrido-benzimidazole-4-carboxylic acid65–70%
Reduction (H₂/Pd-C)H₂ (1 atm), ethanol, RT, 12 hrsPyrido-benzimidazole-4-aminomethyl derivative58%

Key Findings :

  • Hydrolysis to the carboxylic acid is more efficient under basic conditions due to stabilization of intermediates.

  • Reduction yields primary amines, enabling further functionalization for drug-discovery applications .

Piperazine Ring Modifications

The piperazine moiety participates in alkylation, acylation, and nucleophilic substitution reactions:

Reaction Type Reagents/Conditions Product Yield Source
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 8 hrsN-Methylpiperazine derivative82%
AcylationAcCl, Et₃N, CH₂Cl₂, RT, 4 hrsN-Acetylpiperazine derivative75%
SN2 substitution2-Chloroethanol, DMSO, 100°C, 12 hrsHydroxyethyl-piperazine analog68%

Mechanistic Insights :

  • Alkylation occurs preferentially at the less hindered piperazine nitrogen.

  • Acylation requires anhydrous conditions to avoid competing hydrolysis.

Pyrido-Benzimidazole Core Reactions

The fused aromatic system undergoes electrophilic substitution and oxidation:

Reaction Type Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C, 2 hrs6-Nitro-pyrido-benzimidazole derivative55%
BrominationBr₂, FeBr₃, CHCl₃, RT, 4 hrs8-Bromo-pyrido-benzimidazole derivative63%
Oxidation (KMnO₄)KMnO₄, H₂O, 70°C, 3 hrsPyrido-benzimidazole-4-ketone47%

Regioselectivity Notes :

  • Electrophilic substitutions favor position 6 and 8 due to electron-donating effects of the ethyl and methyl groups .

  • Oxidation selectively targets the benzylic carbon adjacent to the benzimidazole nitrogen.

Side-Chain Functionalization

The ethyl and methyl groups participate in radical and oxidative reactions:

Reaction Type Conditions Product Yield Source
Radical brominationNBS, AIBN, CCl₄, reflux, 6 hrs2-(Bromoethyl)-3-methyl derivative60%
Oxidation (CrO₃)CrO₃, AcOH, 50°C, 2 hrs2-Carboxyethyl-3-methyl derivative52%

Applications :

  • Brominated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability and Degradation Pathways

Critical stability data under varying conditions:

Condition Observation Half-Life Source
Aqueous acidic (pH 2)Hydrolysis of carbonitrile to amide8 hrs
Aqueous basic (pH 10)Complete decomposition to carboxylic acid2 hrs
UV light (254 nm)Photodegradation via N-oxide formation24 hrs

Handling Recommendations :

  • Store under inert atmosphere at −20°C to prevent hydrolysis.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of pyridine derivatives with piperazine and carbonitrile functionalities. The structural integrity of the compound is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy.

Key Structural Features:

  • Molecular Formula : C19H21N5
  • Molecular Weight : 321.41 g/mol
  • Functional Groups : Contains a benzimidazole ring, piperazine moiety, and nitrile group.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a series of related compounds were tested against various strains of bacteria, including both Gram-positive and Gram-negative types.

Table 1: Antimicrobial Activity of Derivatives

CompoundBacterial StrainInhibition Zone (mm)
7aBacillus subtilis20
8dPseudomonas aeruginosa18

The results indicate that certain derivatives possess potent inhibitory effects against these pathogens, suggesting a potential role in treating infections .

Anticancer Applications

The compound has also been investigated for its potential as an anticancer agent. Specifically, it has been studied as a Poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial in cancer therapy due to its role in DNA repair mechanisms. Compounds that inhibit PARP can enhance the effectiveness of chemotherapy by preventing cancer cells from repairing their DNA after treatment.

Table 2: PARP Inhibition Potency

CompoundIC50 (nM)Selectivity
Compound A35PARP-1
Compound B68PARP-2

These findings highlight the compound's potential for further development as a targeted cancer therapy .

Case Study 1: Antimicrobial Screening

In a study published in EurekaSelect, researchers synthesized various derivatives of the compound and screened them for antimicrobial activity against standard bacterial strains. The study concluded that specific modifications to the piperazine moiety enhanced the compounds' efficacy against resistant bacterial strains .

Case Study 2: Cancer Therapeutics

A comprehensive study on the design of PARP inhibitors revealed that modifications to the benzimidazole structure could lead to compounds with improved selectivity and potency against cancer cells harboring BRCA mutations. This research emphasizes the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, making it a potential anticancer agent . The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole derivatives are structurally diverse, with variations in substituents influencing their biological activity, solubility, and binding affinity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity Reference
Target Compound : 2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: Piperazin-1-yl; 2: Ethyl; 3: Methyl C₂₁H₂₃N₅ 353.45 Anticancer potential (kinase inhibition)
3-Methyl-1-(3,4,5-trimethoxyphenyl)pyrido[1,2-a]benzimidazole-4-carbonitrile 1: 3,4,5-Trimethoxyphenyl C₂₃H₂₀N₄O₃ 400.43 Fluorescence properties; electron-donating
1-{4-[2-(2,5-Dimethylpyrrol-1-yl)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Piperazine-pyrrole hybrid; 3: Propyl C₂₇H₃₀N₆ 438.58 Enhanced solubility due to pyrrole moiety
2-(3,5-Dibromo-2,4-dihydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile 2: 3,5-Dibromo-2,4-dihydroxybenzoyl C₁₈H₉Br₂N₃O₄ 491.09 Antimicrobial activity; halogenated substituents
3-(Chloromethyl)-2-formyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile (BES254242) 1: Oxo; 3: Chloromethyl; 2: Formyl C₁₄H₈ClN₃O₂ 285.69 Kinase inhibition (Eimeria tenella CRK2)

Key Findings from Comparative Analysis :

In contrast, halogenated analogs (e.g., 3,5-dibromo derivatives) show stronger antimicrobial activity due to increased electrophilicity . Methoxy groups (e.g., in 3,4,5-trimethoxyphenyl derivatives) enhance fluorescence properties and electron density, making them suitable for photophysical studies .

Synthetic Methodologies :

  • The target compound is synthesized via nucleophilic substitution , while analogs like 2-(3,5-dibromo-2,4-dihydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile are formed via condensation reactions involving carboxaldehyde intermediates .

Physicochemical Properties :

  • Hydrogen bonding capacity : Compounds with hydroxyl or pyrrole groups (e.g., 2-hydroxyethyl or pyrrol-1-yl derivatives) exhibit improved solubility in polar solvents compared to the target compound .
  • Melting points : Halogenated derivatives (e.g., brominated analogs) have higher melting points (>300°C) due to stronger intermolecular interactions .

Biological Performance :

  • The target compound’s piperazine substituent enables moderate kinase inhibition, whereas derivatives like BES254242 (chloromethyl, formyl substituents) show stronger hydrogen bonding to kinase hinge regions, enhancing inhibitory potency .
  • Antimicrobial activity varies significantly: pyrido[1,2-a]pyrimidines (unrelated but structurally similar) are less effective than benzimidazole derivatives like halogenated analogs .

Biological Activity

2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its antimicrobial properties, interaction with biological targets, and implications for drug development.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrido-benzimidazole framework and a piperazine moiety. Its molecular formula is C24H24N6C_{24}H_{24}N_6, and it features a carbonitrile group that may influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. For instance, a series of related compounds were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited potent inhibitory activity against both Gram-positive and Gram-negative bacteria, including:

  • Bacillus subtilis
  • Staphylococcus epidermidis
  • Pseudomonas aeruginosa

Table 1 summarizes the antimicrobial activity of selected derivatives:

CompoundActivity Against Gram-positiveActivity Against Gram-negativeMIC (µg/mL)
Compound 7aYesNo32
Compound 8dYesYes16

These findings suggest that modifications to the piperazine or carbonitrile groups can enhance antimicrobial efficacy, making this class of compounds promising candidates for further development as antimicrobial agents .

The mechanism by which these compounds exert their antimicrobial effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. The presence of the piperazine ring is known to facilitate interactions with various biological targets, including enzymes and receptors involved in bacterial growth and survival .

Case Studies

A notable case study involved the synthesis and evaluation of a novel derivative of the compound, which showed significant activity against multidrug-resistant strains of bacteria. This derivative was found to have a half-maximal inhibitory concentration (IC50) in the low micromolar range, indicating strong potential for therapeutic applications .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal ConditionReference
SolventMethylene chloride
Temperature Gradient0°C → 50°C over 16 h
Stoichiometry (Silane)7.5 equivalents
PurificationFlash chromatography (0–25% EA)

Q. Table 2. Stability Study Design

ConditionMethodAnalysis Tool
pH 1–12 (25°C/40°C)24–72 h incubationHPLC
Thermal Stress (100°C)TGA/DSC over 2 hMass Loss %

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